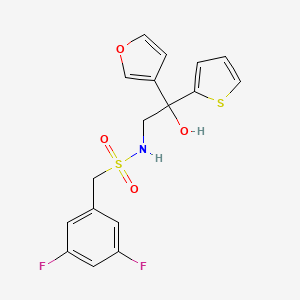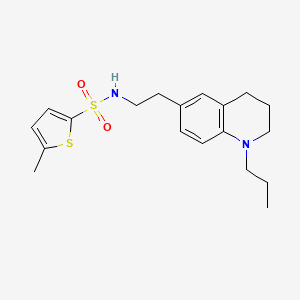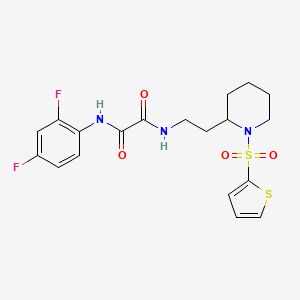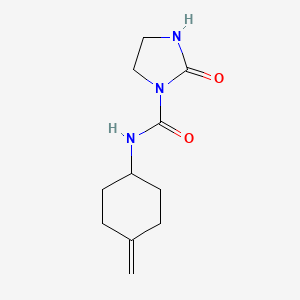![molecular formula C23H29N5O2 B2561812 6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazol-1,3-dion CAS No. 904372-23-2](/img/structure/B2561812.png)
6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazol-1,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole derivatives have been synthesized through various methods. For instance, a novel and facile method for the synthesis of (±)-4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole (medetomidine) involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation .
Molecular Structure Analysis
Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom .
Chemical Reactions Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Wissenschaftliche Forschungsanwendungen
Katalyse und Organometallchemie
IMes dient als nucleophiler N-heterocyclischer Carben (NHC)-Ligand. Forscher haben seine einzigartigen Eigenschaften in der Katalyse genutzt:
- Hydrierungskatalysator: IMes-ligierte Rhodiumkomplexe sind effektive Katalysatoren für die selektive Hydrierung von substituierten Aryl- und Heteroarylborsäureestern zu cis-substituierten borylierten Cycloalkanen .
Anti-mikrobielles Potenzial
In einer Studie zeigten Derivate von IMes vielversprechende antimikrobielle Aktivität. Insbesondere zeigten die Verbindungen 1a und 1b ein gutes Potenzial .
Organische Synthese
IMes spielt eine entscheidende Rolle in der organischen Synthese:
- NHC-Kupfer(I)-Komplexe: IMes wird zur Synthese von lumineszierenden NHC-Kupfer(I)-Komplexen verwendet, die Anwendungen in organischen Leuchtdioden (OLEDs) finden könnten .
- Medetomidin-Synthese: Eine neuartige Methode, die IMes einsetzt, wurde für die Synthese von Medetomidin, einer Verbindung mit pharmazeutischer Relevanz, eingesetzt .
Photogeneration von NHCs
Forscher haben IMes in photogenerierenden Systemen untersucht. So wurde beispielsweise ein zweikomponentiges, luftstabiles NHC-photogenerierendes System verwendet, das IMes in Verbindung mit 2-Isopropylthioxanthone (ITX) einsetzt .
Potenzielle Arzneimittel-Derivate
IMes-Derivate wurden für die Arzneimittelentwicklung untersucht:
- Vadimezan-Derivat: IMes wurde bei der Synthese des Methylesterderivats von Vadimezan (V084950) verwendet .
Koordinationschemie
IMes ist an der Koordinationschemie beteiligt und bildet Komplexe mit verschiedenen Metallen. Zum Beispiel:
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(2,3-dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-7-8-9-13-26-21(29)19-20(25(6)23(26)30)24-22-27(16(4)17(5)28(19)22)18-12-10-11-14(2)15(18)3/h10-12H,7-9,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVCMDQIQVMGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC(=C4C)C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-hydroxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2561729.png)


![1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2561733.png)



![(Z)-methyl 2-(2-methoxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2561741.png)


![5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2561746.png)

![1-isopropyl-3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2561748.png)
![2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2561749.png)
